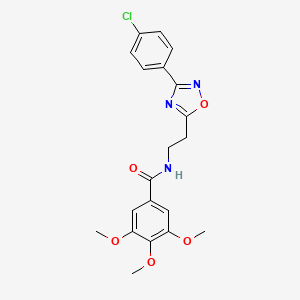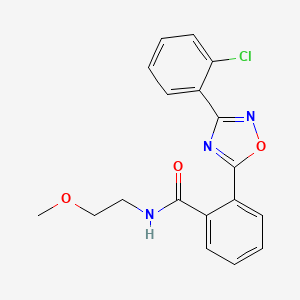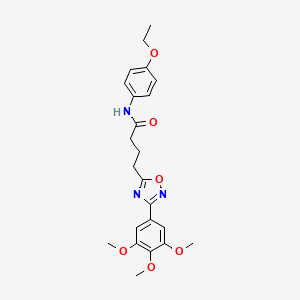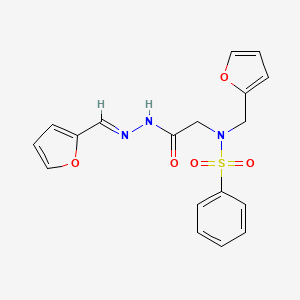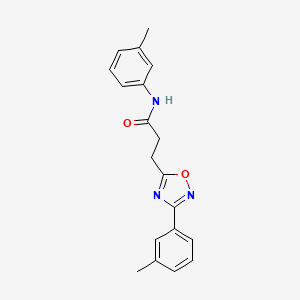![molecular formula C17H15NO5S2 B7699303 methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)
methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of enzymes such as matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate. One of the areas of interest is its potential use in combination therapy with other anticancer agents. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. Another area of research is the development of novel formulations that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of medicine.
Méthodes De Synthèse
The synthesis of methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate involves a multi-step process that starts with the reaction of 4-methoxyaniline and 2-bromobenzo[b]thiophene in the presence of a base such as potassium carbonate. This reaction yields 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid, which is then esterified with methanol and a dehydrating agent such as thionyl chloride to obtain the final product, this compound.
Applications De Recherche Scientifique
Methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate has been studied for its potential applications in various fields of medicine. One of the main areas of research is its anticancer activity. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c1-22-13-4-6-14(7-5-13)25(20,21)18-12-3-8-15-11(9-12)10-16(24-15)17(19)23-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEBGTCQCKLRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

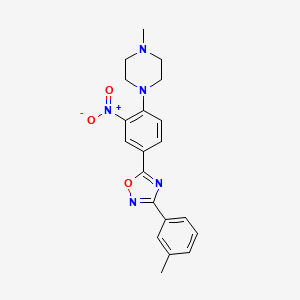
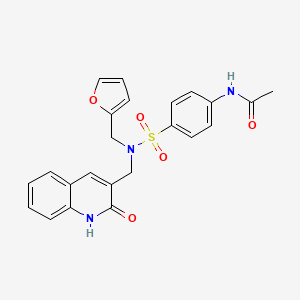
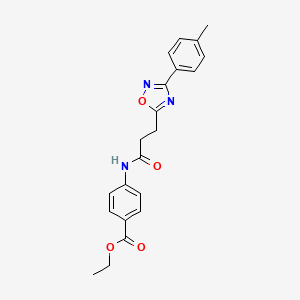

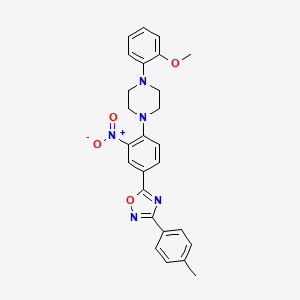
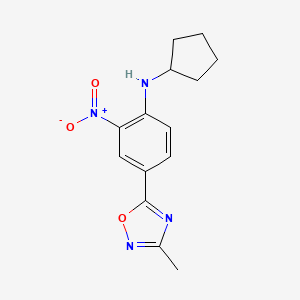
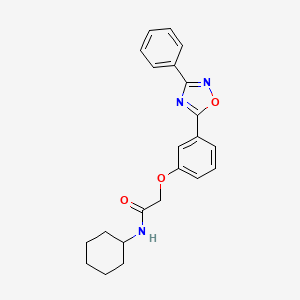
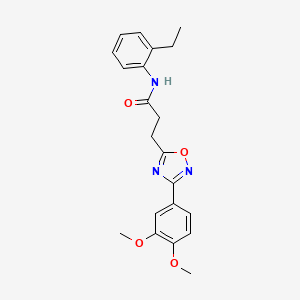
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7699255.png)
